molecular formula C2H5KO3S B12654602 Potassium 1-hydroxyethanesulphinate CAS No. 84434-17-3

Potassium 1-hydroxyethanesulphinate

Cat. No.: B12654602
CAS No.: 84434-17-3
M. Wt: 148.23 g/mol
InChI Key: DGEQNFITNFEYEG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 1-hydroxyethanesulphinate typically involves the reaction of ethanesulfinic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as:

C2H5SO2H+KOHC2H5SO2K+H2O\text{C2H5SO2H} + \text{KOH} \rightarrow \text{C2H5SO2K} + \text{H2O} C2H5SO2H+KOH→C2H5SO2K+H2O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Potassium 1-hydroxyethanesulphinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ethanesulfonic acid.

    Reduction: It can be reduced to form ethanesulfinic acid.

    Substitution: It can participate in substitution reactions where the sulfinic group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Potassium 1-hydroxyethanesulphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 1-hydroxyethanesulphinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, to modulate their activity. The sulfinic group plays a crucial role in these interactions by forming covalent bonds with target molecules .

Comparison with Similar Compounds

    Sodium 1-hydroxyethanesulphinate: Similar in structure but with sodium as the counterion.

    Potassium methanesulphinate: Similar sulfinic acid derivative with a different alkyl group.

    Potassium ethanesulfonate: An oxidized form of potassium 1-hydroxyethanesulphinate.

Uniqueness: this compound is unique due to its specific reactivity and stability. It offers distinct advantages in terms of solubility and reactivity compared to its sodium counterpart. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .

Properties

CAS No.

84434-17-3

Molecular Formula

C2H5KO3S

Molecular Weight

148.23 g/mol

IUPAC Name

potassium;1-hydroxyethanesulfinate

InChI

InChI=1S/C2H6O3S.K/c1-2(3)6(4)5;/h2-3H,1H3,(H,4,5);/q;+1/p-1

InChI Key

DGEQNFITNFEYEG-UHFFFAOYSA-M

Canonical SMILES

CC(O)S(=O)[O-].[K+]

Origin of Product

United States

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